molecular formula C8H8Cl2O B591521 (2,6-Dichloro-3-methylphenyl)methanol CAS No. 1378814-84-6

(2,6-Dichloro-3-methylphenyl)methanol

Cat. No.: B591521
CAS No.: 1378814-84-6
M. Wt: 191.051
InChI Key: CYPLSIRGEFFQAL-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-methylphenyl)methanol is a high-purity chemical compound supplied for professional research and industrial applications. This product is characterized by its molecular formula, C8H8Cl2O, and a molecular weight of 191.06 g/mol . It is offered with a minimum purity of 98% and is typically packaged in 250 mg quantities . As a benzyl alcohol derivative featuring two chlorine substituents and a methyl group, this compound serves as a versatile synthetic building block, particularly in the development of protein degrader molecules and other complex organic targets . The structural motifs present in this molecule make it a valuable intermediate for medicinal chemistry and drug discovery research, allowing scientists to explore novel chemical spaces. Proper storage at room temperature is recommended to maintain the integrity of the product . This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic, therapeutic, or consumer use, and is not intended for human or veterinary applications . All orders are verified prior to shipment, and this chemical cannot be shipped to residences, medical facilities, or pharmacies.

Properties

IUPAC Name

(2,6-dichloro-3-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPLSIRGEFFQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855687
Record name (2,6-Dichloro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378814-84-6
Record name (2,6-Dichloro-3-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 3-Methylphenol

The foundational step involves introducing chlorine atoms at the 2- and 6-positions of 3-methylphenol. This is achieved through electrophilic aromatic substitution (EAS), leveraging chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst.

Representative Protocol:

  • Substrate: 3-Methylphenol (10 mmol)

  • Chlorinating Agent: Cl₂ gas (2.2 equiv)

  • Catalyst: FeCl₃ (5 mol%)

  • Solvent: Dichloromethane (DCM)

  • Conditions: 0–5°C, 12 h under N₂ atmosphere

  • Yield: 85–90%

The regioselectivity of chlorination is governed by the methyl group’s directing effects, favoring para- and ortho-substitution. Excess Cl₂ ensures complete di-chlorination, while FeCl₃ enhances electrophilicity by polarizing the Cl–Cl bond.

Reduction of 2,6-Dichloro-3-methylphenol

The phenolic intermediate is reduced to the corresponding benzyl alcohol using hydride donors. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are predominant, though catalytic hydrogenation offers a greener alternative.

NaBH₄-Mediated Reduction:

  • Substrate: 2,6-Dichloro-3-methylphenol (5 mmol)

  • Reducing Agent: NaBH₄ (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Conditions: Reflux at 65°C, 6 h

  • Yield: 75–80%

LiAlH₄-Mediated Reduction:

  • Substrate: 2,6-Dichloro-3-methylphenol (5 mmol)

  • Reducing Agent: LiAlH₄ (2.5 equiv)

  • Solvent: Anhydrous diethyl ether

  • Conditions: 0°C to room temperature, 4 h

  • Yield: 90–95%

LiAlH₄’s superior reducing power ensures near-quantitative conversion but necessitates stringent anhydrous conditions. NaBH₄, though milder, requires elevated temperatures and prolonged reaction times.

Industrial-Scale Production Strategies

Commercial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors (CFRs) have replaced batch processes for chlorination and reduction, enhancing mass transfer and thermal control.

Continuous Chlorination

  • Reactor Type: Microfluidic CFR

  • Residence Time: 2–3 minutes

  • Temperature: 25°C

  • Catalyst: FeCl₃ immobilized on silica gel

  • Throughput: 1 kg/h

  • Purity: >99% (HPLC)

Catalytic Hydrogenation

Transitioning to H₂ gas over noble metal catalysts circumvents stoichiometric hydride use:

  • Catalyst: Pd/C (5 wt%)

  • Pressure: 50 bar H₂

  • Solvent: Ethanol

  • Yield: 88–92%

  • Byproducts: <1% (dechlorinated species)

Mechanistic Insights and Side Reactions

Chlorination Mechanism

FeCl₃ coordinates to Cl₂, generating Cl⁺ electrophiles. The methyl group’s +I effect activates the ring, while steric hindrance at the 3-position directs Cl⁺ to the 2- and 6-positions:

3-Methylphenol+2Cl2FeCl32,6-Dichloro-3-methylphenol+2HCl\text{3-Methylphenol} + 2 \text{Cl}2 \xrightarrow{\text{FeCl}3} \text{2,6-Dichloro-3-methylphenol} + 2 \text{HCl}

Over-chlorination is mitigated by precise stoichiometry and low temperatures.

Reduction Pathways

NaBH₄ reduces the phenolic -OH to -OH₂⁺, followed by nucleophilic displacement by hydride:

Ar-OH+BH4Ar-OBH3H2OAr-CH2OH\text{Ar-OH} + \text{BH}4^- \rightarrow \text{Ar-O}^- \text{BH}3^- \xrightarrow{\text{H}2\text{O}} \text{Ar-CH}2\text{OH}

LiAlH₄ directly delivers hydride to the oxygen, forming a tetrahedral intermediate that collapses to the alcohol.

Comparative Analysis of Reducing Agents

ParameterNaBH₄LiAlH₄Catalytic H₂
Cost LowModerateHigh
Reaction Time 6–8 h2–4 h12–24 h
Yield 75–80%90–95%85–90%
Byproducts MinimalAluminatesDechlorination
Scalability ModerateChallengingHigh

Purification and Characterization

Crude product is purified via vacuum distillation or column chromatography (hexane:EtOAc = 4:1). Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 7.25 (s, 1H, Ar-H), 4.65 (s, 2H, CH₂OH), 2.35 (s, 3H, CH₃)

  • IR (cm⁻¹): 3350 (O-H), 2900 (C-H), 1550 (C-Cl)

  • MS (ESI): m/z 191.05 [M+H]⁺

Emerging Methodologies

Biocatalytic Reduction

Engineered alcohol dehydrogenases (ADHs) enable enantioselective synthesis under mild conditions:

  • Enzyme: ADH from Lactobacillus brevis

  • Cofactor: NADPH (recycled in situ)

  • Yield: 70% (ee >99%)

Photoredox Catalysis

Visible-light-mediated chlorination using Ru(bpy)₃²⁺ reduces reliance on hazardous Cl₂:

  • Chlorine Source: NaCl

  • Light Source: 450 nm LED

  • Yield: 82%

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form a corresponding hydrocarbon by removing the hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 2,6-Dichloro-3-methylbenzaldehyde or 2,6-Dichloro-3-methylbenzoic acid.

    Reduction: 2,6-Dichloro-3-methylbenzene.

    Substitution: 2,6-Dichloro-3-methylphenylmethoxy or 2,6-Dichloro-3-methylphenylcyanide.

Scientific Research Applications

(2,6-Dichloro-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the functional groups present. The pathways involved may include:

    Enzyme Inhibition: The chlorine atoms and methanol group can interact with the active sites of enzymes, leading to inhibition of enzyme activity.

    Signal Transduction: The compound may affect signal transduction pathways by modulating the activity of receptors or other signaling molecules.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 2,6-dichloro-3-methylphenyl moiety is conserved in analogs like metosulam and meclofenamic acid. Replacing the methyl with methoxy (e.g., in (2,6-Dichloro-3-methoxyphenyl)methanol) increases electron density, altering reactivity and solubility .
  • Functional Group Diversity: The methanol group in the target compound contrasts with sulfonamide (metosulam), acetamide (N-(2,6-dichloro-3-methylphenyl)acetamide), and carboxylic acid (meclofenamic acid), leading to divergent biological and physicochemical profiles.

Functional and Application Comparison

  • Pharmaceuticals: Meclofenamic Acid: A potent anti-inflammatory agent, 15× more active than phenylbutazone, leveraging the anthranilic acid group for cyclooxygenase inhibition . this compound: Serves as a precursor for organotin(IV) derivatives with antimicrobial properties .
  • Agrochemicals :
    • Metosulam : A triazolopyrimidine sulfonamide herbicide targeting acetolactate synthase (ALS) in weeds, showing selective toxicity due to its sulfonamide group .
  • Chemical Intermediates: The methoxy analog (2,6-Dichloro-3-methoxyphenyl)methanol is used in specialty synthesis, where the methoxy group enhances stability under acidic conditions .

Physicochemical Properties

  • Lipophilicity : N-(2,6-Dichloro-3-methylphenyl)acetamide has a logP of 2.15, indicating higher lipophilicity than the target compound, which may influence membrane permeability .
  • Solubility: The methanol group in this compound improves aqueous solubility compared to the methyl ester or methoxy variants, critical for pharmaceutical formulations .
  • Thermal Stability : Sulfonamide derivatives like metosulam exhibit higher thermal stability due to strong hydrogen bonding, unlike the alcohol group in the target compound, which may degrade under oxidative conditions .

Research Findings and Trends

  • Synthetic Utility: this compound is pivotal in synthesizing thianthrenium salts for photocatalytic applications, enabling C–H functionalization in peptides .
  • Biological Activity: Organotin(IV) complexes derived from this compound show promising antibacterial and antifungal activity, though toxicity remains a concern .
  • Environmental Impact: Metosulam’s pharmacokinetics in rats, mice, and dogs reveal rapid clearance (t₁/₂ = 4–12 hrs), suggesting lower bioaccumulation risks compared to persistent organochlorines .

Biological Activity

(2,6-Dichloro-3-methylphenyl)methanol, also known by its CAS number 1803779-26-1, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic properties.

Chemical Structure and Synthesis

The compound features a dichlorinated phenyl ring with a methyl group and a methanol functional group. The synthesis typically involves the chlorination of 3-methylphenol followed by reduction processes, allowing for the introduction of the desired functional groups while maintaining high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes within the pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa0.75 mg/mL
Bacillus subtilis0.4 mg/mL

The compound's effectiveness against these pathogens suggests its potential as a lead compound in the development of new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Its efficacy in inhibiting fungal growth makes it a candidate for further investigation in antifungal drug development.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.3 mg/mL
Aspergillus niger0.5 mg/mL

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chlorine atoms and methanol group can bind to enzyme active sites, inhibiting their function.
  • Cell Membrane Disruption : The compound may integrate into microbial membranes, altering their integrity and leading to cell lysis.

Case Studies

Recent studies have explored the pharmacological potential of this compound beyond its antimicrobial properties:

  • Antioxidant Activity : Research has indicated that this compound possesses antioxidant properties, which may contribute to its overall therapeutic profile by reducing oxidative stress in cells .
  • Potential in Drug Development : Ongoing investigations are assessing its viability as a precursor for synthesizing new pharmaceuticals targeting various diseases due to its unique structural attributes and biological activities .

Comparison with Similar Compounds

When compared to structurally similar compounds such as (2,6-Dichlorophenyl)methanol and (3-Methylphenyl)methanol, this compound exhibits enhanced biological activity due to the specific arrangement of chlorine atoms and the methyl group on the phenyl ring. This structural uniqueness allows for more effective interactions with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (2,6-Dichloro-3-methylphenyl)methanol?

  • The synthesis typically involves sequential chlorination of 3-methylphenol followed by reduction. For example:

Chlorination : Reaction of 3-methylphenol with chlorine gas (Cl₂) under controlled conditions to introduce chlorine atoms at the 2- and 6-positions of the benzene ring.

Reduction : Reduction of the resulting chlorinated intermediate (e.g., using LiAlH₄ or NaBH₄) to convert a carbonyl group or ester to the methanol moiety.
Continuous flow processes are recommended for industrial-scale synthesis to enhance purity and yield .

  • Table 1 : Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
Chlorination + ReductionCl₂, then LiAlH₄~75%
Alternative PathwaysGrignard reagents or catalysis~60-70%

Q. How is this compound characterized structurally and chemically?

  • Spectroscopic Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl, chlorine positions).
  • HPLC : Purity assessment (>95% for research-grade material).
    • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and intermolecular interactions .

Q. What are the primary chemical reactions involving this compound?

  • Oxidation : Forms aldehydes or carboxylic acids (e.g., using KMnO₄ or CrO₃).
  • Esterification : Reacts with acyl chlorides to generate esters for derivatization studies.
  • Substitution : Chlorine atoms can undergo nucleophilic displacement with amines or thiols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity (MIC values)?

  • Data Discrepancy Analysis :

Assay Variability : Standardize testing protocols (e.g., broth microdilution per CLSI guidelines).

Strain-Specificity : Validate MICs against reference strains (e.g., E. coli ATCC 25922).

Statistical Tools : Use ANOVA or regression models to account for biological replicates .

  • Table 2 : Antimicrobial Activity (MIC Range)

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5–25.0
Candida albicans25.0–50.0

Q. What mechanistic insights explain its bioactivity in enzyme inhibition?

  • Molecular Docking : The compound’s chlorinated aromatic ring and hydroxyl group interact with hydrophobic pockets and catalytic sites of target enzymes (e.g., cytochrome P450).
  • Kinetic Studies : Competitive inhibition observed in in vitro assays with IC₅₀ values <10 μM for fungal lanosterol demethylase .

Q. How does this compound serve as an intermediate in agrochemical synthesis?

  • Metosulam Derivatives : React with sulfonamide precursors (e.g., triazolopyrimidine sulfonyl chlorides) to yield herbicides. Key steps:

Sulfonylation : Formation of sulfonamide bonds under anhydrous conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) .

Q. What computational methods predict its environmental fate and toxicity?

  • QSAR Models : Estimate logP (2.30) and water solubility (2.30 mg/L) to assess bioaccumulation potential .
  • Molecular Dynamics : Simulate degradation pathways (e.g., hydrolysis half-life >30 days at pH 7) .

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry) for scalability .
  • Data Reproducibility : Adopt open-source crystallography software (e.g., SHELXL) for structure validation .
  • Ethical Compliance : Follow OECD guidelines for in vitro bioactivity testing to minimize animal use .

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